molecular formula C9H13ClFNO B13038854 (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl

Cat. No.: B13038854
M. Wt: 205.66 g/mol
InChI Key: YWYYQXNTEFKMIJ-FVGYRXGTSA-N
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Description

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-fluoro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and receptor binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicine, ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride
  • 2-Amino-2-(5-fluoro-2-methylphenyl)ethanol
  • 2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL

Uniqueness

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride is unique due to its chiral nature and specific substitution pattern. The presence of the ®-enantiomer provides distinct stereochemical properties, which can influence its biological activity and reactivity compared to its (S)-enantiomer and other similar compounds.

This detailed article covers the essential aspects of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride, from its synthesis to its applications and mechanism of action

Biological Activity

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride (CAS No. 1391434-49-3) is an important compound in medicinal chemistry, known for its diverse biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃ClFNO
  • Molecular Weight : 205.66 g/mol
  • Purity : Typically ≥ 95%
  • Storage Conditions : Inert atmosphere at 2-8°C

Pharmacological Effects

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL HCl has shown significant biological activities, particularly in the following areas:

  • Antimicrobial Activity :
    • Exhibits bacteriostatic properties against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a Minimum Inhibitory Concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .
  • Dopamine Receptor Agonism :
    • The compound has been studied for its potential as a selective D3 dopamine receptor agonist, which may have implications for treating neurological disorders .
  • Cytotoxicity :
    • Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, although detailed mechanisms remain to be fully elucidated .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with neurotransmitter systems and bacterial cell wall synthesis pathways.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli50 µM
AntibacterialS. agalactiae75 µM
D3 Receptor AgonismHuman Cell LinesEC50 TBD
CytotoxicityVarious Cancer Cell LinesIC50 TBD

Case Study: D3 Receptor Agonist Activity

A recent study focused on the identification of novel D3 receptor agonists, where this compound was included among the tested compounds. The results demonstrated its potential as a selective agonist with promising binding affinity and functional activity in vitro .

Comparative Studies

Comparative studies with other similar compounds have indicated that this compound may offer advantages in terms of selectivity and potency against specific targets, particularly in the context of neurological applications .

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

(2R)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-6-2-3-7(10)4-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1

InChI Key

YWYYQXNTEFKMIJ-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](CO)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CO)N.Cl

Origin of Product

United States

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